molecular formula C10H13Cl2NO4 B14849990 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride

2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride

Cat. No.: B14849990
M. Wt: 282.12 g/mol
InChI Key: PLXAUTUCFAOTQX-UHFFFAOYSA-N
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Description

2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride is an organic compound with a complex structure It features a phenyl ring substituted with chlorine and two methoxy groups, along with an amino and acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2,3-dimethoxybenzene to introduce the chlorine atom at the 5-position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the acetic acid moiety, which can be achieved through various organic reactions such as the use of acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucle

Properties

Molecular Formula

C10H13Cl2NO4

Molecular Weight

282.12 g/mol

IUPAC Name

2-amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO4.ClH/c1-15-7-4-5(11)3-6(9(7)16-2)8(12)10(13)14;/h3-4,8H,12H2,1-2H3,(H,13,14);1H

InChI Key

PLXAUTUCFAOTQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

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